molecular formula C7H14ClNO2 B2829870 (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride CAS No. 2227717-95-3

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B2829870
CAS No.: 2227717-95-3
M. Wt: 179.64
InChI Key: BYOGJLWYPMOMBJ-IBTYICNHSA-N
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Description

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound belonging to the piperidine family Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of β-ketoesters, aromatic aldehydes, and aromatic amines in a multicomponent reaction catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This method provides moderate to good yields of the desired piperidine derivative.

Industrial Production Methods

Industrial production of piperidine derivatives often employs scalable and cost-effective methods. The use of phenylsilane in the presence of an iron complex catalyst is one such method. This approach promotes the formation and reduction of imine intermediates, leading to the efficient synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Introduction of different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizes reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines, depending on the specific reagents and conditions used.

Scientific Research Applications

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at various receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, widely used in organic synthesis.

    4-Methylpiperidine: A closely related compound with similar structural features.

    3-Carboxypiperidine: Another derivative with a carboxyl group at the 3-position.

Uniqueness

(3R,4R)-4-Methylpiperidine-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its non-chiral or differently substituted counterparts .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(3R,4R)-4-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOGJLWYPMOMBJ-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Methylnicotinic acid hydrochloride (5.00 g, 36.5 mmol, ASDI) and platinum (IV) oxide (0.35 g, 1.54 mmol) were shaken in AcOH (100 mL) under about 60 psi hydrogen for about 72 h at room temperature. The reaction mixture was filtered through Celite® and concentrated under reduced pressure to give 4-methylpiperidine-3-carboxylic acid hydrochloride (7.4 g, contained residual AcOH) that was carried forward without additional purification. To a portion of the acid (1.0 g, 4.92 mmol) in 1,4-dioxane (10 mL) was added HCl (4 N in 1,4-dioxane, 4.0 mL, 16 mmol). The mixture was stirred for about 10 min before adding Et2O (10 mL). The precipitate was collected by vacuum filtration was washed with Et2O (5 mL) to give a solid (0.27 g). To the filtrate was added HCl (4 N in 1,4-dioxane, 4.0 mL, 16 mmol) and the mixture was concentrated under reduced pressure to constant weight, while adding DCM (20 mL) to the resulting residue to give a thick yellow oil (0.56 g). The two portions were combined to give 4-methylpiperidine-3-carboxylic acid hydrochloride (0.83 g, 93%). To the acid (0.83 g, 4.6 mmol) was added N-(benzyloxycarbonyloxy)succinimide (1.27 g, 5.08 mmol), Na2CO3 (1.71 g, 16.2 mmol), and water: 1,4-dioxane (1: 1, 20 mL). The mixture was stirred at room temperature for about 16 h and the organic solvent was removed under reduced pressure. The aqueous phase was neutralized by the addition of 1N HCl. The solution was extracted with EtOAc (2×25 mL) and the combined organic extracts were washed with brine and dried over anhydrous MgSO4. The solution was filtered and concentrated under reduced pressure to give 1-(benzyloxycarbonyl)-4-methylpiperidine-3-carboxylic acid (1.28 g, 100%): LC/MS (Table 2, Method a) Rt=1.97 min; MS m/z: 278 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
catalyst
Reaction Step One

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